molecular formula C21H30NO4- B12326264 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12326264
M. Wt: 360.5 g/mol
InChI Key: BOEGKJLPJARVIT-NRFANRHFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple ester groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with the appropriate alcohols under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of ester bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of ester groups and a bulky phenyl substituent makes it particularly useful in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C21H30NO4-

Molecular Weight

360.5 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/p-1/t21-/m0/s1

InChI Key

BOEGKJLPJARVIT-NRFANRHFSA-M

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.